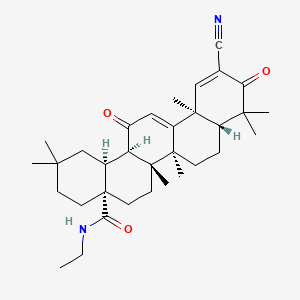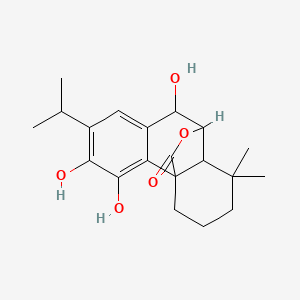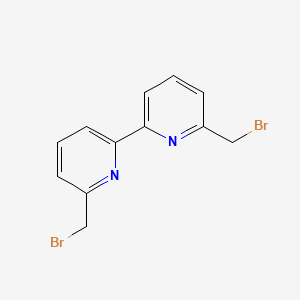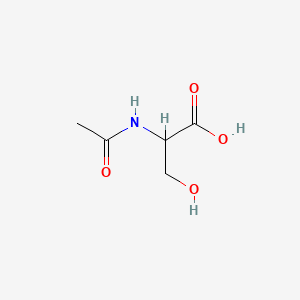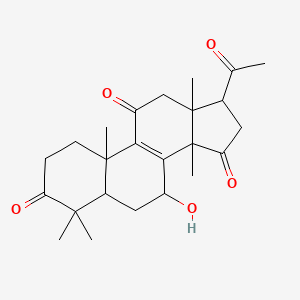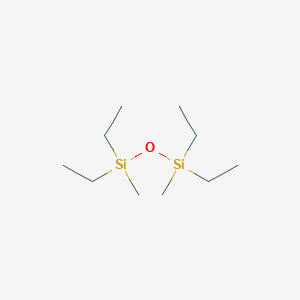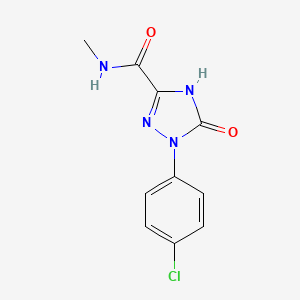
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide is a complex organic compound with a molecular formula of C23H28N2O2. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the ethyl, isobutyl, and methoxyphenyl groups adds to its chemical diversity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group at the 7-position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoic acid
- 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)propanoate
Uniqueness
Compared to similar compounds, 3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide has unique structural features, such as the isobutyl amide group, which may confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
1008665-72-2 |
|---|---|
分子式 |
C24H30N2O2 |
分子量 |
378.5 |
IUPAC 名称 |
3-(7-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C24H30N2O2/c1-5-17-9-8-11-19-21(15-26-24(17)19)20(13-23(27)25-14-16(2)3)18-10-6-7-12-22(18)28-4/h6-12,15-16,20,26H,5,13-14H2,1-4H3,(H,25,27) |
InChI 键 |
FOXHBSCBYXGOJL-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)NCC(C)C)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


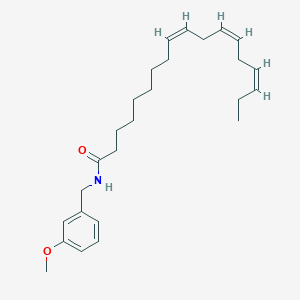
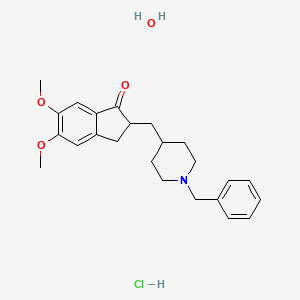

![(2S,3S,4R,5R,6R)-3-{[(2S,3R,5S,6R)-4-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1649425.png)

![2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1649430.png)
